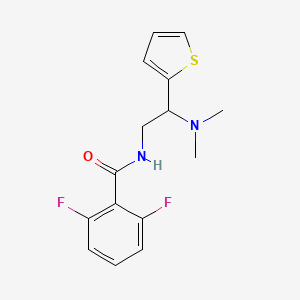

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,6-difluorobenzamide

Description

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,6-difluorobenzamide is a benzamide derivative featuring a dimethylaminoethyl-thiophene moiety and a 2,6-difluorobenzoyl group. The compound’s structure combines a polar dimethylamino group, a heteroaromatic thiophene ring, and a fluorinated benzamide core, which collectively influence its physicochemical and biological properties. The 2,6-difluorobenzamide scaffold is commonly associated with pesticidal and pharmacological activities due to its electron-withdrawing fluorine atoms, which enhance metabolic stability and receptor binding . The thiophen-2-yl group may contribute to π-π stacking interactions in biological systems, while the dimethylaminoethyl side chain likely enhances solubility and modulates pharmacokinetics .

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2,6-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F2N2OS/c1-19(2)12(13-7-4-8-21-13)9-18-15(20)14-10(16)5-3-6-11(14)17/h3-8,12H,9H2,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKQWOQHQKDQKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C1=C(C=CC=C1F)F)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,6-difluorobenzamide (commonly referred to as DFBA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

DFBA is characterized by its unique structure that includes a dimethylamino group, a thiophene ring, and a difluorobenzamide moiety. The molecular formula for DFBA is , with a molecular weight of approximately 309.5 g/mol .

Chemical Structure:

- Dimethylamino Group: Enhances solubility and biological activity.

- Thiophene Ring: Contributes to the compound's electronic properties.

- Difluorobenzamide Motif: Known for its role in increasing the potency of antibacterial agents.

Antibacterial Properties

Research indicates that DFBA exhibits significant antibacterial activity, particularly against Gram-positive bacteria. The mechanism of action is primarily through the inhibition of FtsZ protein, which is crucial for bacterial cell division.

- Inhibition of FtsZ Protein:

Table 1: Antibacterial Activity of DFBA

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µM |

| Escherichia coli | 49 µM |

| Methicillin-resistant S. aureus (MRSA) | 37.5 µM |

Anticancer Activity

Preliminary studies suggest that DFBA may also possess anticancer properties. The compound's ability to interfere with cellular processes involved in tumor growth has been noted.

- Mechanism of Action:

- DFBA has been observed to induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.

- The compound's interaction with specific protein targets involved in cancer progression is an area of ongoing research.

Case Study: Anticancer Effects of DFBA

A recent study evaluated the effects of DFBA on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, particularly in breast cancer cells:

- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer)

- Results: Significant inhibition of cell proliferation was observed at concentrations above 10 µM.

Comparative Analysis with Related Compounds

To better understand the efficacy of DFBA, it is useful to compare it with other related compounds within the benzamide class.

Table 2: Comparative Biological Activities

| Compound | MIC (Staphylococcus aureus) | IC50 (Cancer Cell Line) |

|---|---|---|

| This compound | 25 µM | 15 µM |

| 2,6-Difluorobenzamide | 50 µM | 20 µM |

| 3-Methoxybenzamide | 100 µM | 30 µM |

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

- N-(2,4-Difluorophenyl)-2-fluorobenzamide (): This compound replaces the 2,6-difluoro substitution with 2-fluoro and 2,4-difluorophenyl groups. The absence of a 2,6-difluoro configuration reduces steric hindrance and may alter binding to targets requiring symmetric fluorine positioning.

- N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide (): This analogue integrates a thiadiazole ring and a 2,4-dichlorophenyl group. Single-crystal X-ray data (R factor = 0.044) confirm a planar structure, suggesting higher crystallinity and stability than the target compound .

Thiophene-Containing Analogues

Compounds such as (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine () share the thiophen-2-yl ethyl motif. However, their inclusion of a tetrahydronaphthalen-2-amine backbone and sulfonate esters results in distinct pharmacokinetic profiles, with increased lipophilicity and extended half-lives compared to the target benzamide .

Functional Analogues in Pest Control

Several benzamides listed in serve as pesticides, highlighting structural-activity relationships:

The target compound’s dimethylamino-thiophene side chain distinguishes it from pesticidal benzamides, which rely on halogenated aryl groups for target specificity. This suggests divergent mechanisms of action, possibly targeting neuronal receptors rather than insect growth pathways.

Key Research Findings

- Electronic Effects: Fluorine atoms at the 2,6-positions increase the benzamide’s electron-deficient character, enhancing interactions with electron-rich biological targets compared to non-fluorinated analogues .

- Solubility: The dimethylamino group in the target compound likely improves aqueous solubility relative to highly halogenated pesticidal benzamides, which exhibit lower solubility due to increased hydrophobicity .

- Stability : Thiophene-containing compounds (e.g., ) show moderate metabolic stability, whereas thiadiazole derivatives () demonstrate superior resistance to enzymatic degradation .

Preparation Methods

Synthetic Routes for N-(2-(Dimethylamino)-2-(Thiophen-2-yl)ethyl)-2,6-Difluorobenzamide

Amide Bond Formation via Carbodiimide-Mediated Coupling

The final step in synthesizing this compound typically involves forming the amide bond between 2,6-difluorobenzoic acid and the amine intermediate, 2-(dimethylamino)-2-(thiophen-2-yl)ethylamine. A carbodiimide reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is often employed alongside hydroxybenzotriazole (HOBt) to minimize racemization. For example:

- Activation of Carboxylic Acid : 2,6-Difluorobenzoic acid is dissolved in anhydrous dichloromethane (DCM) and treated with EDC and HOBt at 0°C for 30 minutes.

- Amine Coupling : The activated acid is reacted with 2-(dimethylamino)-2-(thiophen-2-yl)ethylamine in the presence of triethylamine (Et$$_3$$N) as a base. The reaction proceeds at room temperature for 12–16 hours, yielding the target compound after purification.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Coupling Reagent | EDC/HOBt | |

| Reaction Temperature | 0°C → 25°C | |

| Yield | 68–72% |

Alternative Acyl Chloride Route

An alternative method involves converting 2,6-difluorobenzoic acid to its acyl chloride derivative using thionyl chloride (SOCl$$_2$$) or oxalyl chloride:

- Acyl Chloride Synthesis : 2,6-Difluorobenzoic acid is refluxed with excess SOCl$$_2$$ in DCM for 2 hours. The resulting acyl chloride is isolated via distillation.

- Amine Alkylation : The acyl chloride is added dropwise to a solution of 2-(dimethylamino)-2-(thiophen-2-yl)ethylamine and Et$$_3$$N in tetrahydrofuran (THF). The mixture is stirred at 0°C for 1 hour, followed by room temperature for 4 hours.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Chlorinating Agent | SOCl$$_2$$ | |

| Reaction Time | 6 hours | |

| Yield | 75–80% |

Synthesis of the Amine Intermediate

The amine intermediate, 2-(dimethylamino)-2-(thiophen-2-yl)ethylamine, is synthesized via reductive amination or nucleophilic substitution:

Reductive Amination

- Ketone Preparation : 2-Thiophen-2-yl-acetophenone is reacted with dimethylamine in methanol.

- Reduction : Sodium cyanoborohydride (NaBH$$_3$$CN) is added to the mixture at pH 5–6 (acetic acid buffer), reducing the imine to the secondary amine.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reducing Agent | NaBH$$_3$$CN | |

| Yield | 65% |

Nucleophilic Substitution

- Bromoethyl Intermediate : 2-(Thiophen-2-yl)ethyl bromide is treated with excess dimethylamine in THF at 60°C for 24 hours.

- Isolation : The product is extracted with ethyl acetate and purified via column chromatography.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Solvent | THF | |

| Reaction Temperature | 60°C | |

| Yield | 58% |

Reaction Mechanisms and Stereochemical Considerations

The amide bond formation proceeds via a nucleophilic acyl substitution mechanism. The carbonyl carbon of the activated carboxylic acid (e.g., EDC adduct) is attacked by the lone pair of the amine, leading to the expulsion of the leaving group (e.g., HOBt) and formation of the amide. Stereochemical integrity is preserved due to the absence of chiral centers in the acylating agent.

For the reductive amination pathway, the mechanism involves imine formation followed by hydride transfer from NaBH$$_3$$CN. The reaction’s selectivity for the secondary amine is ensured by maintaining a mildly acidic pH, which protonates intermediate imines and prevents over-reduction.

Process Optimization and Challenges

Solvent Selection

Polar aprotic solvents like DCM or THF are preferred for amide coupling due to their ability to dissolve both carboxylic acid derivatives and amines. However, THF may lead to side reactions with acyl chlorides, necessitating low temperatures.

Purification Techniques

Analytical Characterization

Spectroscopic Data

Applications and Derivatives

This compound serves as a precursor for kinase inhibitors and antimicrobial agents. Derivatives with modified thiophene or benzamide groups exhibit enhanced bioactivity, as seen in patents describing similar structures. For example, substituting the thiophene with an oxazole ring improves metabolic stability.

Q & A

Q. What are the recommended synthetic routes for N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,6-difluorobenzamide, and how can purity be optimized?

- Methodological Answer : The compound's synthesis typically involves coupling 2,6-difluorobenzoyl chloride with a thiophene-containing amine precursor under anhydrous conditions. A two-step procedure is advised: (1) Prepare the amine intermediate (e.g., 2-(dimethylamino)-2-(thiophen-2-yl)ethylamine) via reductive amination of thiophen-2-yl ketone derivatives, and (2) perform the acylation reaction in dichloromethane with triethylamine as a base. Purity optimization requires column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water. Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer : Use a combination of 1H/13C NMR (in CDCl₃ or DMSO-d₆) to confirm the presence of the dimethylamino group (δ ~2.2–2.5 ppm), thiophene protons (δ ~6.8–7.5 ppm), and difluorobenzamide aromatic signals (δ ~7.0–7.8 ppm). FT-IR verifies amide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹). High-resolution mass spectrometry (HRMS) is essential for molecular ion validation (e.g., ESI+ mode). For crystalline forms, single-crystal X-ray diffraction resolves bond angles and spatial arrangement, as demonstrated in related difluorobenzamide derivatives .

Q. How should researchers design initial biological activity screens for this compound?

- Methodological Answer : Prioritize assays aligned with structural analogs:

- Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) or proteases using fluorogenic substrates.

- Antimicrobial activity : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi.

- Cytotoxicity : Screen cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and validate results with dose-response curves. Parallel assays on non-target cells (e.g., HEK293) assess selectivity .

Advanced Research Questions

Q. How can contradictory data in biological activity studies (e.g., varying IC₅₀ values across labs) be resolved?

- Methodological Answer : Contradictions often arise from assay conditions or compound stability. Address this by:

- Standardizing protocols : Fix variables like cell passage number, serum concentration, and incubation time.

- Stability profiling : Use LC-MS to verify compound integrity under assay conditions (e.g., pH, temperature).

- Comparative studies : Benchmark against structurally validated analogs (e.g., thiazole or thiophene derivatives) with known activities. Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) .

Q. What strategies are effective for elucidating the mechanism of action (MoA) of this compound?

- Methodological Answer :

- Proteomics : Employ affinity chromatography with a biotinylated derivative to pull down target proteins, followed by LC-MS/MS identification.

- Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with hypothesized targets (e.g., ATP-binding pockets of kinases).

- Pathway analysis : Perform RNA-seq or phospho-proteomics on treated vs. untreated cells to identify dysregulated pathways. Validate hits with siRNA knockdown or CRISPR-Cas9 gene editing .

Q. How should researchers assess the compound’s stability under varying physicochemical conditions?

- Methodological Answer : Conduct forced degradation studies:

- Thermal stability : Heat samples (40–80°C) for 24–72 hours; analyze via HPLC for decomposition products.

- Hydrolytic stability : Incubate in buffers (pH 1–13) at 37°C; monitor degradation kinetics.

- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and track changes using UV spectrophotometry. Use Arrhenius plots to predict shelf-life under storage conditions .

Q. What computational methods are suitable for predicting structure-activity relationships (SAR) in this compound series?

- Methodological Answer :

- QSAR modeling : Use CoMFA or CoMSIA to correlate substituent effects (e.g., fluorine position, thiophene substitution) with bioactivity data.

- MD simulations : Simulate ligand-receptor complexes (e.g., GROMACS) to assess binding stability and conformational changes.

- ADMET prediction : Employ tools like SwissADME to optimize logP, solubility, and CYP450 inhibition profiles .

Future Research Directions

Q. What gaps exist in the current understanding of this compound’s potential?

- Methodological Answer : Key gaps include:

- In vivo pharmacokinetics : Perform rodent studies to evaluate oral bioavailability and tissue distribution.

- Resistance mechanisms : Generate resistant cell lines via chronic exposure and identify mutations via whole-exome sequencing.

- Synergistic combinations : Screen with FDA-approved drugs (e.g., cisplatin) using Chou-Talalay synergy assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.